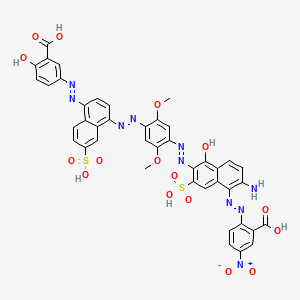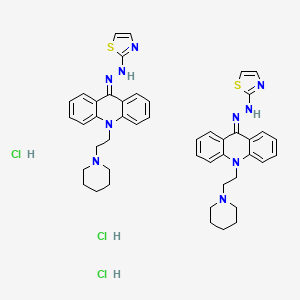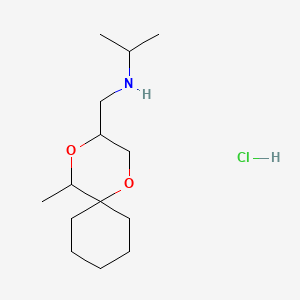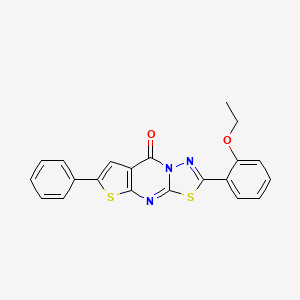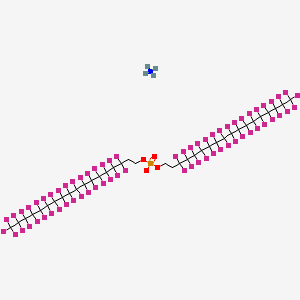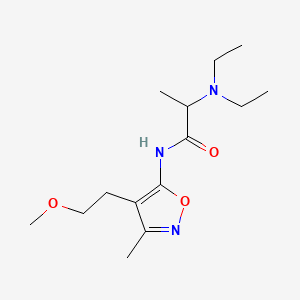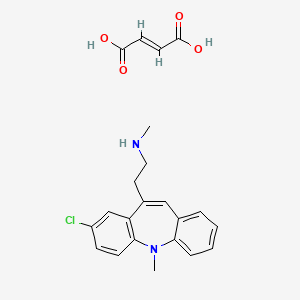
8-Chloro-10-(2-(methylamino)ethyl)-5-methyl-5H-dibenz(b,f)azepine fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-10-(2-(methylamino)ethyl)-5-methyl-5H-dibenz(b,f)azepine fumarate is a chemical compound with a complex structure that includes a dibenzazepine core. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-10-(2-(methylamino)ethyl)-5-methyl-5H-dibenz(b,f)azepine fumarate involves multiple steps. One common method includes the chlorination of dibenzazepine followed by the introduction of a methylaminoethyl group. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-10-(2-(methylamino)ethyl)-5-methyl-5H-dibenz(b,f)azepine fumarate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
8-Chloro-10-(2-(methylamino)ethyl)-5-methyl-5H-dibenz(b,f)azepine fumarate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its neuroleptic properties and potential use in treating psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Chloro-10-(2-(methylamino)ethyl)-5-methyl-5H-dibenz(b,f)azepine fumarate involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, altering their activity and leading to various pharmacological effects. The exact pathways and targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
10-Oxo-10,11-dihydro-5H-dibenz(b,f)azepine-5-carboxamide: Known for its use in treating epilepsy.
5H-Dibenz(b,f)azepine, 10,11-dihydro-: Studied for its effects on the central nervous system.
Uniqueness
8-Chloro-10-(2-(methylamino)ethyl)-5-methyl-5H-dibenz(b,f)azepine fumarate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its potential neuroleptic effects and applications in various fields make it a compound of significant interest.
Propiedades
Número CAS |
84142-03-0 |
|---|---|
Fórmula molecular |
C22H23ClN2O4 |
Peso molecular |
414.9 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-(3-chloro-11-methylbenzo[b][1]benzazepin-5-yl)-N-methylethanamine |
InChI |
InChI=1S/C18H19ClN2.C4H4O4/c1-20-10-9-13-11-14-5-3-4-6-17(14)21(2)18-8-7-15(19)12-16(13)18;5-3(6)1-2-4(7)8/h3-8,11-12,20H,9-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
SRKJAXMXKUIJTM-WLHGVMLRSA-N |
SMILES isomérico |
CNCCC1=CC2=CC=CC=C2N(C3=C1C=C(C=C3)Cl)C.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CNCCC1=CC2=CC=CC=C2N(C3=C1C=C(C=C3)Cl)C.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


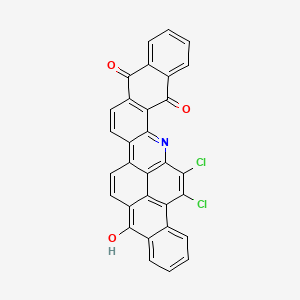



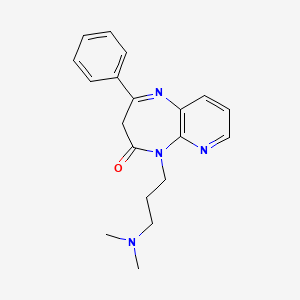
![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)
